molecular formula C9H15Cl3O3 B115138 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane CAS No. 142817-71-8

2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane

Cat. No.: B115138
CAS No.: 142817-71-8
M. Wt: 277.6 g/mol
InChI Key: XTQUGQZRFTWKFM-UHFFFAOYSA-N
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Description

2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane is a trioxane derivative characterized by three 1-chloroethyl substituents symmetrically attached to a 1,3,5-trioxane ring. Trioxanes are six-membered cyclic ethers with three oxygen atoms, and their chemical behavior is influenced by substituents. This compound’s chloroethyl groups confer alkylating properties, making it relevant in medicinal chemistry, though specific applications are less documented compared to analogs like 2,4,6-Tris(2-chloroethyl)-1,3,5-trioxane (a chemotherapeutic agent) .

Properties

CAS No.

142817-71-8

Molecular Formula

C9H15Cl3O3

Molecular Weight

277.6 g/mol

IUPAC Name

2,4,6-tris(1-chloroethyl)-1,3,5-trioxane

InChI

InChI=1S/C9H15Cl3O3/c1-4(10)7-13-8(5(2)11)15-9(14-7)6(3)12/h4-9H,1-3H3

InChI Key

XTQUGQZRFTWKFM-UHFFFAOYSA-N

SMILES

CC(C1OC(OC(O1)C(C)Cl)C(C)Cl)Cl

Canonical SMILES

CC(C1OC(OC(O1)C(C)Cl)C(C)Cl)Cl

Origin of Product

United States

Scientific Research Applications

Synthesis of α-Chloroaldehydes

2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane serves as a stable precursor for the production of α-chloroaldehydes. This transformation is crucial in organic synthesis where α-chloroaldehydes are valuable intermediates for pharmaceuticals and agrochemicals. The reaction typically involves the thermal degradation of the trioxane under controlled conditions to yield the desired aldehyde products .

Polymer Chemistry

The compound is utilized in the synthesis of polyoxymethylene (POM) plastics through its ability to release formaldehyde upon decomposition. POM is known for its high strength and rigidity, making it suitable for engineering applications including automotive parts and precision instruments . The use of trioxanes like this compound allows for more controlled polymerization processes compared to traditional methods.

Fuel Tablets

Another application is in the formulation of solid fuel tablets. When combined with hexamine, this compound can be compressed into solid bars that serve as efficient cooking fuels for military and outdoor activities. This application takes advantage of the compound's thermal stability and energy release characteristics during combustion .

Laboratory Reagent

In laboratory settings, this compound can act as an anhydrous source of formaldehyde. Its stability allows it to be used in various synthetic pathways where formaldehyde is required without the complications associated with handling gaseous or liquid formaldehyde directly .

Case Study 1: Synthesis of α-Chloroaldehydes

A study investigated the thermal degradation of this compound under various temperatures and conditions to optimize the yield of α-chloroaldehydes. The results indicated that specific temperature ranges significantly influenced the efficiency of conversion and product purity. The findings suggest that controlling reaction parameters can lead to enhanced yields in industrial applications .

Case Study 2: Polymer Production

Research on the incorporation of this compound into POM production highlighted its effectiveness as a formaldehyde donor. The study compared traditional methods with those utilizing trioxanes and found that using trioxanes resulted in improved mechanical properties and reduced processing times for POM materials .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features/Applications References
2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane C9H15Cl3O3 1-Chloroethyl ~273.5 (estimated) Potential alkylating agent
2,4,6-Tris(2-chloroethyl)-1,3,5-trioxane C9H15Cl3O3 2-Chloroethyl 273.5 Chemotherapy (lymphomas, melanomas)
2,4,6-Tris(chloromethyl)-1,3,5-trioxane C6H9Cl3O3 Chloromethyl 247.5 Intermediate in organic synthesis
Paraldehyde (2,4,6-Trimethyl-trioxane) C6H12O3 Methyl 132.2 Sedative, solvent
2,4,6-Triethyl-1,3,5-trioxane C9H18O3 Ethyl 174.2 Solvent, polymer precursor
2,4,6-Tris-isopropyl-1,3,5-trioxane C12H24O3 Isopropyl 216.3 Catalytic trimerization product

Key Observations :

  • Substituent Position Matters : The position of chlorine in chloroethyl groups (1- vs. 2-chloroethyl) alters biological activity. 2-Chloroethyl derivatives exhibit stronger DNA alkylation, enabling anticancer use .
  • Substituent Size and Reactivity : Smaller substituents (e.g., methyl in Paraldehyde) reduce steric hindrance, favoring applications in solvents or sedatives . Larger groups (e.g., isopropyl) require Lewis acid catalysts for synthesis .

Physicochemical Properties

  • Thermodynamics : cis-2,4,6-Trimethyl-trioxane has a gas-phase formation enthalpy (ΔfH°gas) of -636.2 ± 3.0 kJ/mol, indicating high stability . Chloroethyl analogs likely have higher molecular weights and lower volatility due to polar Cl atoms.
  • Intermolecular Interactions : Binary mixtures of 2,4,6-Trimethyl-trioxane with alcohols show temperature-dependent viscosity and compressibility, influenced by hydrogen bonding . Chloroethyl derivatives may exhibit stronger dipole-dipole interactions.

Preparation Methods

Chlorination of Aldehyde Precursors

The synthesis typically begins with the chlorination of an aldehyde precursor. For example, isobutyraldehyde undergoes chlorination using sulfuryl chloride (SO₂Cl₂) to yield 2-chloro-2-methylpropanal . This step exploits the electrophilic substitution mechanism, where the α-hydrogen of the aldehyde is replaced by chlorine. The reaction proceeds under anhydrous conditions, with yields exceeding 70% when optimized for temperature (-10°C to 0°C) and stoichiometry.

Cyclotrimerization with Acid Catalysis

The chlorinated aldehyde is then subjected to cyclotrimerization using concentrated sulfuric acid (H₂SO₄). This step induces the formation of the 1,3,5-trioxane ring via a proton-catalyzed mechanism. For 2-chloro-2-methylpropanal , trimerization at 0°C produces 2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxane in 61% yield. The reaction mechanism involves the acid-mediated dehydration of three aldehyde molecules, followed by cyclization.

Table 1: Key Reaction Parameters for Cyclotrimerization

ParameterValueSource
CatalystH₂SO₄ (conc.)
Temperature0°C
Yield61%
Reaction Time15–18 hours

Structural and Spectroscopic Characterization

X-ray Crystallography

Single-crystal X-ray diffraction studies of analogous trioxanes (e.g., 2,4,6-tri-cyclo-butyl-1,3,5-trioxane) reveal a chair conformation for the trioxane ring, with substituents in cis orientations. The chloroethyl groups in 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane likely adopt similar spatial arrangements, stabilized by intramolecular C–H⋯O interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra of trioxane derivatives show distinct signals for methyl and methylene protons adjacent to chlorine. For 2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxane , methyl protons resonate at δ 1.54–1.63 ppm, while methine protons appear at δ 4.86–4.90 ppm. ¹³C NMR spectra confirm the trioxane structure, with carbonyl carbons absent, ruling out keto-enol tautomerism.

Alternative Synthetic Routes

Dehydrochlorination of Chlorinated Intermediates

A patented method describes the dehydrochlorination of 2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxane using potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF). This route eliminates HCl to form olefinic intermediates, though yields for the target trioxane remain suboptimal (≤30%) due to competing side reactions.

Challenges and Optimization Strategies

Purification and Stability

The hygroscopic nature of chlorinated trioxanes complicates purification. Vacuum distillation or recrystallization from ethanol-water mixtures (2:1 v/v) enhances purity, as demonstrated for 2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxane . Stability studies indicate decomposition above −40°C, necessitating low-temperature storage.

Table 2: Stability Profile of Trioxane Derivatives

CompoundHalf-Life at −40°CDecomposition ProductSource
1,3,5-Trioxane-2,4,6-trione40 minutesCO₂
2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxaneStable indefinitelyN/A

Industrial and Research Applications

Chlorinated trioxanes serve as precursors for carbaldehydes and strained ring systems . Their structural rigidity and electron-deficient oxygen atoms make them candidates for supramolecular chemistry and polymer cross-linking agents.

Q & A

Q. How does the compound’s electronic structure influence its UV-Vis and fluorescence properties?

  • Methodological Answer : TD-DFT calculations at the CAM-B3LYP level correlate HOMO-LUMO gaps with experimental λₐᵦₛ. Chloroethyl groups redshift absorption due to n→σ* transitions. Fluorescence quenching studies in varying solvents (e.g., DMSO vs. hexane) reveal solvatochromic effects .

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